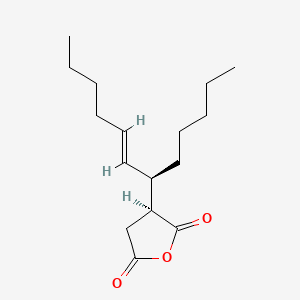
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- is an organic compound with the molecular formula C16H26O3 It is characterized by a five-membered ring structure containing two oxygen atoms, making it a member of the furanone family
Méthodes De Préparation
The synthesis of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the furanone ring.
Addition: Addition reactions with electrophiles can occur at the double bonds present in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furanones.
Applications De Recherche Scientifique
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be compared with other similar compounds, such as:
2,5-Furandione, dihydro-3-(1-octen-1-yl)-: This compound has a similar furanone structure but with different alkyl substituents, leading to variations in its chemical and biological properties.
2(3H)-Furanone, dihydro-5-pentyl-: Another related compound with a different substitution pattern on the furanone ring.
The uniqueness of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- lies in its specific structural features and the resulting chemical reactivity and biological activity, which distinguish it from other furanone derivatives.
Propriétés
Numéro CAS |
82248-69-9 |
|---|---|
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(3S)-3-[(E,6R)-dodec-7-en-6-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-3-5-7-9-11-13(10-8-6-4-2)14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+/t13-,14+/m1/s1 |
Clé InChI |
BNJFXDUGMUFRSZ-CACDNMLQSA-N |
SMILES isomérique |
CCCCC[C@H](/C=C/CCCC)[C@@H]1CC(=O)OC1=O |
SMILES canonique |
CCCCCC(C=CCCCC)C1CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


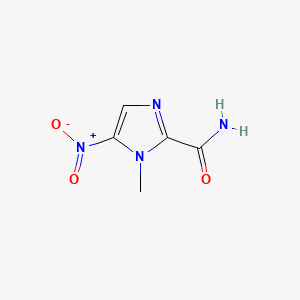

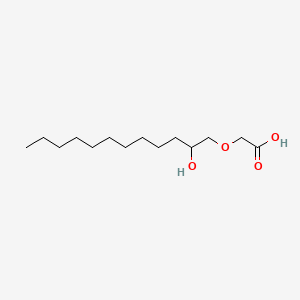


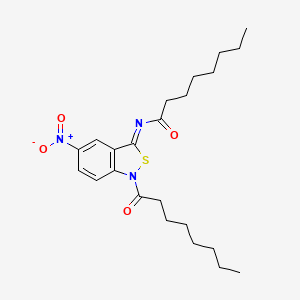
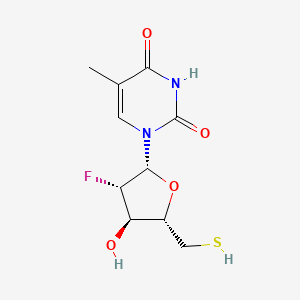
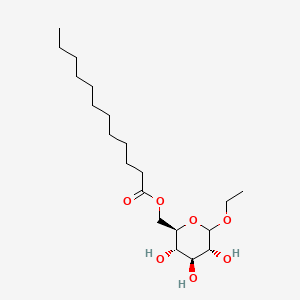


![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
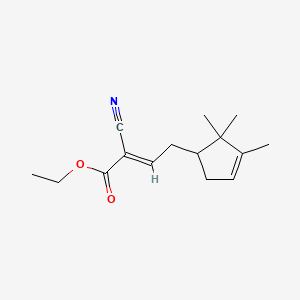

![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
